1,1,1-Trichloro-2-methyl-2-propanol hemihydrate

Catalog No.
S1492008
CAS No.
6001-64-5
M.F
C4H7Cl3O
M. Wt
177.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate

CAS Number

6001-64-5

Product Name

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol

Molecular Formula

C4H7Cl3O

Molecular Weight

177.45 g/mol

InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3

InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N

SMILES

CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O

Solubility

INSOL IN COLD WATER, SOL IN HOT WATER
1 G IN 125 ML WATER; SOL IN VOLATILE OILS
Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.
Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.
For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

1,1,1-Trichloro-2-methyl-2-propanol Hemihydrate; 1,1,1-Trichloro-tert-butyl Alcohol Hemihydrate; 2,2,2-Trichloro-1,1-dimethylethanol Hemihydrate; 2-(Trichloromethyl)-2-propanol Hemihydrate; Acetochlorone Hemihydrate; Acetonchloroform Hemihydrate; Ace

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O

Preservative:

  • Antimicrobial Activity: Chlorobutanol possesses broad-spectrum antimicrobial activity against bacteria and fungi []. This makes it a valuable preservative in various research settings like cell cultures, biological samples, and pharmaceutical formulations [, ].
  • Long-Term Stability: Chlorobutanol offers long-term stability at low concentrations (typically 0.5%), effectively maintaining the sterility of research materials over extended periods [].

Neuroscience Research:

  • Sedative and Hypnotic Effects: Chlorobutanol exhibits sedative and hypnotic properties, similar to chloral hydrate []. This has led to its use in animal studies to induce sleep or anesthesia for specific research purposes. However, its long elimination half-life (37 days) necessitates careful consideration for animal welfare and ethical research practices [].

Cellular and Molecular Biology Research:

  • Disrupting Cell Membranes: Chlorobutanol acts as a detergent, disrupting the lipid bilayer of cell membranes. This property has been utilized in research to study membrane permeability, protein-lipid interactions, and other cellular processes [].
  • In Vitro Toxicity Studies: Due to its cytotoxic effects, chlorobutanol is sometimes used in in vitro studies to investigate cell viability, cytotoxicity of other substances, and assess the effectiveness of potential drugs [].

Important Notes:

  • Safety Concerns: Chlorobutanol can be toxic at high doses and may pose potential health risks. Researchers must adhere to proper safety protocols and regulations when handling and utilizing chlorobutanol in research settings [].
  • Alternative Preservatives: Due to potential safety concerns and limited availability, researchers are increasingly exploring alternative preservatives with comparable efficacy and safety profiles.

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate is a chemical compound with the molecular formula C4_4H9_9Cl3_3O2_2 and a molecular weight of 186.47 g/mol. This compound appears as a white to light yellow powder or crystalline substance. It is known by various synonyms, including Acetone chloroform, Chlorbutol, Chloretone, and Chlorobutanol. The hemihydrate form indicates that it contains half a molecule of water per molecule of the compound, which can influence its solubility and reactivity in different environments .

Preservative

Chlorobutanol exhibits broad-spectrum antimicrobial activity against bacteria and fungi []. The exact mechanism is not fully understood, but it might disrupt cell membranes or interfere with protein synthesis in microbes.

Anesthetic/Sedative

Chlorobutanol acts as a central nervous system depressant, similar to chloral hydrate []. It is thought to potentiate the action of the neurotransmitter GABA, leading to drowsiness and sedation. However, its long elimination half-life (37 days) limits its use as a therapeutic agent [].

Chlorobutanol is a hazardous compound with several safety concerns:

  • Toxicity: Ingestion or inhalation of Chlorobutanol can cause drowsiness, dizziness, nausea, vomiting, coma, and even death in high doses. Chronic exposure can lead to liver and kidney damage.
  • Flammability: Chlorobutanol is combustible and can release toxic fumes upon burning [].
  • Reactivity: Can react violently with strong oxidizing agents [].
Typical of chlorinated alcohols. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Dehydrochlorination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 2-methyl-2-propanol and hydrochloric acid .

The synthesis of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate can be accomplished through several methods:

  • Chlorination of 2-Methyl-2-propanol: This method involves the chlorination of 2-methyl-2-propanol using chlorine gas or chlorinating agents under controlled conditions.
  • Reaction with Thionyl Chloride: Another synthesis route includes reacting 2-methyl-2-propanol with thionyl chloride to introduce chlorine atoms into the molecule.

These methods typically require careful control of reaction conditions such as temperature and reaction time to ensure high yields and purity of the product .

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate has several applications across various fields:

  • Industrial Solvent: It is used as a solvent in chemical synthesis and extraction processes.
  • Antimicrobial Agent: Due to its biological activity, it is utilized in formulations for disinfectants and preservatives.
  • Chemical Intermediate: This compound serves as an intermediate in the synthesis of other chemicals and pharmaceuticals .

Studies on the interactions of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate with biological systems have revealed its potential effects on cellular processes. Research indicates that it may interfere with metabolic pathways due to its chlorinated structure. Further studies are needed to fully elucidate its mechanisms of action and potential toxicological effects on human health and ecosystems .

Several compounds share structural similarities with 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Characteristics
ChlorobutanolC4_4H9_9ClOUsed as a local anesthetic; less chlorinated
ChloretoneC5_5H7_7ClOKnown for its use as an anesthetic; more complex structure
TrichloroethanolC2_2HCl3_3OSimpler structure; used in organic synthesis

Uniqueness

The uniqueness of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate lies in its specific combination of three chlorine atoms and a tertiary alcohol functional group. This configuration grants it distinctive chemical reactivity compared to other halogenated alcohols, making it particularly useful in industrial applications while also posing specific health risks due to its toxicity profile .

Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]

Color/Form

NEEDLES (WATER+1)
Crystals
COLORLESS TO WHITE
Colorless to white crystals

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.956248 g/mol

Monoisotopic Mass

175.956248 g/mol

Boiling Point

167 °C

Heavy Atom Count

8

Taste

Camphor taste
Characteristic taste

Odor

Camphor odor
Characteristic odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

97 °C
MP: 77 °C (HYDRATE); HYGROSCOPIC
MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

UNII

HM4YQM8WRC

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (68.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications on its own.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).
WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.
MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.
For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.

Vapor Pressure

0.83 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6001-64-5

Absorption Distribution and Excretion

Following oral administration in healthy subjects, the plasma concentration fell by 50% in 24 hours post-administration.
Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.
The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.
In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Chlorobutanol is reported to undergo glucuronidation and sulphation.

Wikipedia

Chlorobutanol
Methanesulfonyl_chloride

Drug Warnings

VET WARNING: ... NOT FOR USE AS MOTION SICKNESS DRUG IN CATS AS REPEATED USE IN THIS SPECIES CAUSES RESP CENTER DEPRESSION & MAY BE FATAL. AVOID USE IN ANIMALS WITH LIVER OR KIDNEY PATHOLOGY.
RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.
ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/
UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Following oral administration, the terminal elimination half life in healthy subjects was 10.3 ± 1.3 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

Prepn: prepd by action of powdered potassium hydroxide or of potassium ethoxide solution on mixture of chloroform & acetone ...
By action of potassium hydroxide on a solution of chloroform and acetone.
The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, 1,1,1-trichloro-2-methyl-: ACTIVE
2-Propanol, trichloro-2-methyl-: INACTIVE
REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.
...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...
BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.
APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.
For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 936.17. Chlorinated hydrocarbons in drugs. Infrared Spectrophotometric Method. /Chlorinated hydrocarbons/
AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

METHOD WAS DEVELOPED FOR EST OF CHLORBUTANOL IN URINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

EMPLOYED IN SOLN @ PH 5 OR LOWER, WHICH IS STABLE FOR AT LEAST MANY MO

Dates

Modify: 2023-08-15

Tegaderm

Victoria C Leung, Graham W Belovay, Clara C Chan
PMID: 27769340   DOI: 10.1016/j.jcjo.2016.05.010

Abstract




Periorbital Allergic Contact Dermatitis Caused by Lanolin in a Lubricating Eye Ointment

Claire L Higgins, Rosemary L Nixon
PMID: 26820784   DOI: 10.1111/ajd.12426

Abstract




Ear drops for the removal of ear wax

Ksenia Aaron, Tess E Cooper, Laura Warner, Martin J Burton
PMID: 30043448   DOI: 10.1002/14651858.CD012171.pub2

Abstract

Ear wax (cerumen) is a normal bodily secretion that can become a problem when it obstructs the ear canal. Symptoms attributed to wax (such as deafness and pain) are among the commonest reasons for patients to present to primary care with ear trouble.Wax is part of the ear's self-cleaning mechanism and is usually naturally expelled from the ear canal without causing problems. When this mechanism fails, wax is retained in the canal and may become impacted; interventions to encourage its removal may then be needed. Application of ear drops is one of these methods. Liquids used to remove and soften wax are of several kinds: oil-based compounds (e.g. olive or almond oil); water-based compounds (e.g. sodium bicarbonate or water itself); a combination of the above or non-water, non-oil-based solutions, such as carbamide peroxide (a hydrogen peroxide-urea compound) and glycerol.
To assess the effects of ear drops (or sprays) to remove or aid the removal of ear wax in adults and children.
We searched the Cochrane ENT Trials Register; Cochrane Register of Studies; PubMed; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The date of the most recent search was 23 March 2018.
Randomised controlled trials (RCTs) in which a 'cerumenolytic' was compared with no treatment, water or saline, an alternative liquid treatment (oil or almond oil) or another 'cerumenolytic' in adults or children with obstructing or impacted ear wax.
We used the standard methodological procedures expected by Cochrane. The primary outcomes were 1) the proportion of patients (or ears) with complete clearance of ear wax and 2) adverse effects (discomfort, irritation or pain). Secondary outcomes were: extent of wax clearance; proportion of people (or ears) with relief of symptoms due to wax; proportion of people (or ears) requiring further intervention to remove wax; success of mechanical removal of residual wax following treatment; any other adverse effects recorded and cost. We used GRADE to assess the quality of the evidence for each outcome; this is indicated in italics.
We included 10 studies, with 623 participants (900 ears). Interventions included: oil-based treatments (triethanolamine polypeptide, almond oil, benzocaine, chlorobutanol), water-based treatments (docusate sodium, carbamide peroxide, phenazone, choline salicylate, urea peroxide, potassium carbonate), other active comparators (e.g. saline or water alone) and no treatment. Nine of the studies were more than 15 years old.The overall risk of bias across the 10 included studies was low or unclear.
proportion of patients (or ears) with complete clearance of ear waxSix studies (360 participants; 491 ears) contributed quantitative data and were included in our meta-analyses.Active treatment versus no treatmentOnly one study addressed this comparison. The proportion of ears with complete clearance of ear wax was higher in the active treatment group (22%) compared with the no treatment group (5%) after five days of treatment (risk ratio (RR) 4.09, 95% confidence interval (CI) 1.00 to 16.80); one study; 117 ears; NNTB = 8) (low-quality evidence).Active treatment versus water or salineWe found no evidence of a difference in the proportion of patients (or ears) with complete clearance of ear wax when the active treatment group was compared to the water or saline group (RR 1.47, 95% CI 0.79 to 2.75; three studies; 213 participants; 257 ears) (low-quality evidence). Two studies applied drops for five days, but one study only applied the drops for 15 minutes. When we excluded this study in a sensitivity analysis it did not change the result.Water or saline versus no treatmentThis comparison was only addressed in the single study cited above (active versus no treatment) and there was no evidence of a difference in the proportion of ears with complete wax clearance when comparing water or saline with no treatment after five days of treatment (RR 4.00, 95% CI 0.91 to 17.62; one study; 76 ears) (low-quality evidence).Active treatment A versus active treatment BSeveral single studies evaluated 'head-to-head' comparisons between two active treatments. We found no evidence to show that one was superior to any other.Subgroup analysis of oil-based active treatments versus non-oil based active treatmentsWe found no evidence of a difference in this outcome when oil-based treatments were compared with non-oil-based active treatments.
adverse effects: discomfort, irritation or painOnly seven studies planned to measure and did report this outcome. Only two (141 participants;176 ears) provided useable data. There was no evidence of a significant difference in the number of adverse effects between the types of ear drops in these two studies. We summarised the remaining five studies narratively. All events were mild and reported in fewer than 30 participants across the seven studies (low-quality evidence).Secondary outcomesThree studies reported 'other' adverse effects (how many studies planned to report these is unclear). The available information was limited and included occasional reports of dizziness, unpleasant smell, tinnitus and hearing loss. No significant differences between groups were reported. There were no emergencies or serious adverse effects reported in any of the 10 studies.There was very limited or no information available on our remaining secondary outcomes.
Although a number of studies aimed to evaluate whether or not one type of cerumenolytic is more effective than another, there is no high-quality evidence to allow a firm conclusion to be drawn and the answer remains uncertain.A single study suggests that applying ear drops for five days may result in a greater likelihood of complete wax clearance than no treatment at all. However, we cannot conclude whether one type of active treatment is more effective than another and there was no evidence of a difference in efficacy between oil-based and water-based active treatments.There is no evidence to show that using saline or water alone is better or worse than commercially produced cerumenolytics. Equally, there is also no evidence to show that using saline or water alone is better than no treatment.


Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol

Nhomsai Hagen, Thomas Bizimana, Pierre Claver Kayumba, Felix Khuluza, Lutz Heide
PMID: 32748770   DOI: 10.4269/ajtmh.20-0255

Abstract

Oxytocin is used for the prevention and treatment of postpartum hemorrhage, the leading cause of maternal mortality in low- and middle-income countries. Because of the high instability of oxytocin, most products are labeled for storage at 2-8°C. Some other products are on the market which are labeled for non-refrigerated storage, but independent evaluations of their stability hardly exist. In the present study, seven brands (nine batches) of oxytocin were purchased from wholesalers and medical stores in Malawi and Rwanda and investigated by accelerated stability testing according to the ICH/WHO guidelines. Two oxytocin brands approved by a stringent regulatory authority (SRA) or by the WHO Prequalification of Medicines program and purchased in Europe were used as comparison. All investigated brands which were either produced in countries with SRAs, or were WHO-prequalified products, were labeled for storage at 2-8°C, and all of them passed stability testing with very good results. Even exposure to 25°C or 30°C for several months hardly affected their oxytocin content. However, two other investigated brands were labeled for non-refrigerated storage, and both of them had been produced in countries without SRAs. These two preparations showed not higher but lower stability than the brands labeled for storage at 2-8°C, and, for both of them, noncompliance with pharmacopoeial specifications was found after accelerated stability testing. At 40°C, and in forced degradation studies at 80°C, chlorobutanol showed a remarkable stabilizing effect on oxytocin, which may deserve further investigation. The results of the present study support the policy "Buy Quality Oxytocin, Keep It Cool."


Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun Haginaka
PMID: 24695350   DOI: 10.1248/cpb.c13-00916

Abstract

The analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a challenging task. The target detection limit (DL) in an API is typically around 1 ppm (1 µg/g API). Therefore, a sensitive and selective analytical method is required for their analysis. 4-Chloro-1-butanol, an alkylating agent, is one of the GTIs. It is generated when tetrahydrofuran and hydrochloric acid are used during the synthesis of the APIs. In this study, a sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the identification of 4-chloro-1-butanol in APIs. In the GC-MS method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision. Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R(2) value of 0.9999. The DL and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively. These DL and QL values are well over the threshold specified in the guidelines. The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in the repeatability of the spiked recovery test was 6.0%. These results indicate the validity of the GC-MS method developed in this study. The GC-MS method was applied for the determination of 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol was found in Compound A (below QL, 0.08 ppm).


Dietary freshwater clam (Corbicula fluminea) extract suppresses accumulation of hepatic lipids and increases in serum cholesterol and aminotransferase activities induced by dietary chloretone in rats

Takeshi Chijimatsu, Miki Umeki, Satoru Kobayashi, Yutaro Kataoka, Koji Yamada, Hiroaki Oda, Satoshi Mochizuki
PMID: 25704646   DOI: 10.1080/09168451.2015.1012147

Abstract

We investigated the ameliorative effect of freshwater clam extract (FCE) on fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone. Furthermore, we examined the effects of major FCE components (fat and protein fractions) to determine the active components in FCE. Chloretone increased serum aminotransferase activities and led to hepatic lipid accumulation. Serum aminotransferase activities and hepatic lipid content were lower in rats fed total FCE or fat/protein fractions of FCE. Expression of fatty acid synthase and fatty acid desaturase genes was upregulated by chloretone. Total FCE and fat/protein fractions of FCE suppressed the increase in gene expression involved in fatty acid synthesis. Serum cholesterol levels increased twofold upon chloretone exposure. Total FCE or fat/protein fractions of FCE showed hypocholesterolemic effects in rats with hypercholesterolemia induced by chloretone. These suggest that FCE contains at least two active components against fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone.


Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun Haginaka
PMID: 24614733   DOI: 10.2116/analsci.30.377

Abstract

An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of GTIs in APIs, usually, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed. In this study, a novel LC-inductively coupled plasma (ICP)-MS method was developed and validated. Linearity was observed over the 0.5-50 ppm (μg/g API) range, with an R(2) value of 0.9994. The detection limit (DL) and quantitation limit (QL) were 0.2 and 0.5 ppm, respectively. The DL and QL values are well over the thresholds specified in the guidelines. The accuracy was 95.1-114.7% for concentrations of 1-50 ppm, and the relative standard deviation of the spiked recovery test's repeatability was 6.2%. In addition, six lots of an API were analyzed, and all results were lower than the reported threshold (1 ppm).


Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative Chlorobutanol

R David Woosley, Klaus Romero, Craig W Heise, Tyler Gallo, Jared Tate, Raymond L Woosley
PMID: 30888625   DOI: 10.1007/s40264-019-00804-7

Abstract

Drug-induced torsades de pointes (TdP) is a potentially lethal ventricular arrhythmia that is associated with drugs that prolong the QT interval on the electrocardiogram (ECG) due to their interference with the cardiac potassium current, I
. Intravenous (IV) formulations of methadone have been associated with TdP and contain the preservative chlorobutanol, which, like methadone, blocks I
. The combinations of chlorobutanol with methadone or terfenadine, another I
blocker, produce synergistic I
block.
The aim of this study was to examine and summarize the evidence available to address the question: what other IV drug formulations contain chlorobutanol and are they associated with TdP?
IV drug products containing the preservative chlorobutanol were identified by searching the websites DailyMed ( https://dailymed.nlm.nih.gov/dailymed/index.cfm ) and Drugs@FDA ( https://www.accessdata.fda.gov/scripts/cder/daf/ ). For each drug identified, PubMed and the FDA's Adverse Event Reporting System (FAERS) were searched for reports of TdP and/or QT prolongation and FAERS data were analyzed for disproportionality of reports.
The search found nine drugs (methadone, epinephrine, papaverine, oxytocin, vasopressin, testosterone, estradiol, isoniazid, and desmopressin) that contain chlorobutanol 2.5 (n = 1) or 5.0 mg/mL. All nine drugs had reports of QT prolongation or TdP reported in FAERS and all but estradiol, testosterone, desmopressin, and isoniazid had reports of QT prolongation or TdP in PubMed. Two of the nine drugs (epinephrine and methadone) had positive signals (by disproportionality analysis) for TdP in FAERS (EB
2.88 and 23.81, respectively) and four (methadone, epinephrine, papaverine, and vasopressin) were reported in published articles as the suspect drugs in cases of TdP.
The pharmacologic profile of chlorobutanol (synergistic I
block) and its association with reports of TdP and QT prolongation suggest the need for a full evaluation of its cardiac safety when used as a preservative in IV drug and vitamin formulations.


Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels

Xin Li, Lina Du, Xu Chen, Pingju Ge, Yu Wang, Yangmu Fu, Haiyan Sun, Qingwei Jiang, Yiguang Jin
PMID: 25957699   DOI: 10.1016/j.ijpharm.2015.05.009

Abstract

Ketorolac tromethamine (KT) was potent to treat moderate to moderately severe pains. However, KT solutions for nasal delivery lost quickly from the nasal route. Thermo- and ion-sensitive in-situ hydrogels (ISGs) are appropriate for nasal drug delivery because the intranasal temperature maintains ∼37 °C and nasal fluids consist of plentiful cations. In this study, a novel nasal thermo- and ion-sensitive ISG of KT was prepared with thermo-sensitive poloxamer 407 (P407) and ion-sensitive deacetylated gellan gum (DGG). The optimal formulation of the KT ISG consisted of 3% (w/v) DGG and 18% (w/v) P407 and its viscosity was up to 7.63 Pas at 37 °C. Furthermore, penetration enhancers and bacterial inhibitors were added and their fractions in the ISG were optimized based on transmucosal efficiencies and toxicity on toad pili. Sulfobutyl ether-β-cyclodextrin of 2.5% (w/v) and chlorobutanol of 0.5% (w/v) were chosen as the penetration enhancer and the bacterial inhibitor, respectively. The Fick's diffusion and dissolution of KT could drive it continuous release from the dually sensitive ISG according to the in vitro investigation. Two methods, writhing frequencies induced by acetic acid and latency time of tails retracting from hot water, were used to evaluate the pharmacodynamics of the KT ISG on the mouse models. The writhing frequencies significantly decreased and the latency time of tail retracting was obviously prolonged (p<0.05) for the KT ISG compared to the control. The thermo- and ion-sensitive KT ISG had appropriate gelation temperature, sustained drug release, improved intranasal absorption, obvious pharmacodynamic effect, and negligible nasal ciliotoxicity. It is a promising intranasal analgesic formulation.


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